molecular formula C17H18N6O4 B2849928 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide CAS No. 1170053-87-8

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide

Cat. No.: B2849928
CAS No.: 1170053-87-8
M. Wt: 370.369
InChI Key: SDHLJTVMGYGULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 2. The ethyl linker connects this core to a 2-oxo-2H-pyran-5-carboxamide moiety. The morpholino group enhances solubility and bioavailability, while the pyranone-carboxamide moiety may influence target binding affinity.

Properties

IUPAC Name

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-6-oxopyran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4/c24-14-2-1-12(10-27-14)17(25)18-3-4-23-16-13(9-21-23)15(19-11-20-16)22-5-7-26-8-6-22/h1-2,9-11H,3-8H2,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHLJTVMGYGULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes involved in cell proliferation.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from recent literature and patents. Key differences in core scaffolds, substituents, and synthetic yields highlight its uniqueness.

Table 1: Structural Comparison of Key Compounds

Compound ID Core Structure Key Substituents Yield Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Morpholino, ethyl-linked 2-oxo-pyran-5-carboxamide N/A Balanced solubility and binding potential
2u Pyrazolo[3,4-d]pyrimidine 4-(Benzo[d]thiazol-2-ylthio), 2-(2-ethoxyethoxy)ethoxyethyl chain 71% Thioether linker, flexible PEG-like chain
2v Pyrazolo[3,4-d]pyrimidine 4-(Benzo[d]oxazol-2-ylthio), biotin-pentanamide 39% Biotin tag for target identification
2w Pyrazolo[3,4-d]pyrimidine 4-(Benzo[d]oxazol-2-ylthio), Boc-protected amino acid side chain 92% High yield, peptide-like functionalization
EP 4 374 877 A2 Compound 1 Pyrrolo[1,2-b]pyridazine Trifluoromethylphenyl, morpholino-ethoxy-phenyl, hydroxy-methyl substituents N/A Dual aromatic systems, fluorinated groups
EP 4 374 877 A2 Compound 2 Pyrrolo[1,2-b]pyridazine Cyanopyridinyl, morpholino-ethoxy-phenyl, hydroxy-methyl substituents N/A Polar cyano group, complex polycyclics

Key Observations:

Core Structure : The target compound shares the pyrazolo[3,4-d]pyrimidine core with compounds 2u, 2v, and 2w, whereas the patent compounds (EP 4 374 877 A2) utilize a pyrrolo[1,2-b]pyridazine scaffold. The pyrazolo-pyrimidine core is associated with kinase inhibition, while pyrrolo-pyridazine derivatives may target distinct pathways.

Substituent Chemistry: The target’s morpholino group contrasts with the thio-linked benzoheterocycles (e.g., 2u, 2v) in . Morpholino improves solubility compared to sulfur-containing groups, which may reduce metabolic instability. The ethyl-pyranone-carboxamide side chain is unique, differing from 2v’s biotin conjugate or 2w’s amino acid-like chain. Patent compounds feature trifluoromethyl and cyano groups, which enhance lipophilicity and binding to hydrophobic pockets, unlike the target’s polar carboxamide.

Synthetic Efficiency : While the target compound’s yield is unspecified, analogs like 2w (92% yield) demonstrate optimized synthetic routes for pyrazolo-pyrimidine derivatives.

Functional and Pharmacological Implications

  • Target vs. 2u-2x Series : The absence of sulfur in the target compound may reduce off-target interactions compared to 2u’s thioether linkage.
  • Target vs. Patent Compounds : The pyrrolo-pyridazine core in patent compounds likely confers distinct pharmacokinetic profiles, with fluorinated groups enhancing blood-brain barrier penetration.

Data Tables

Table 2: Comparative Physicochemical Properties (Hypothetical Projections)

Property Target Compound 2u EP 4 374 877 A2 Compound 1
Molecular Weight ~450 g/mol ~520 g/mol ~620 g/mol
LogP (Predicted) 1.8 2.5 3.2
Hydrogen Bond Acceptors 8 9 11
Solubility (mg/mL) Moderate (aqueous) Low (PEG chain) Low (lipophilic)

Q & A

Q. What are the key synthetic steps for preparing N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-oxo-2H-pyran-5-carboxamide?

  • Methodological Answer : The synthesis involves:

Core Construction : Cyclization of pyrazolo[3,4-d]pyrimidine precursors using catalysts (e.g., triethylamine) in solvents like ethanol or DMF .

Morpholino Incorporation : Nucleophilic substitution or coupling reactions to introduce the morpholino group under reflux conditions .

Pyran-Carboxamide Attachment : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyran-carboxamide and the ethyl linker .
Purification is achieved through column chromatography or recrystallization, with progress monitored by TLC and HPLC .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups and connectivity (e.g., morpholino protons at δ 3.5–3.7 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding biological interactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under variable conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with triethylamine increased yields in analogous pyrazolo[3,4-d]pyrimidine syntheses .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated in ICReDD’s reaction design workflows .
  • Feedback Loops : Integrate experimental data with machine learning models to iteratively refine conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Orthogonal Techniques : Confirm target engagement with surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Stability Testing : Use LC-MS to verify compound integrity under assay conditions (e.g., pH, temperature) .

Q. What computational strategies predict the compound’s interaction with kinase targets like CDK2?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1HCL for CDK2) to identify binding poses. The morpholino group may occupy hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond networks .
  • QSAR Modeling : Relate substituent effects (e.g., pyran-carboxamide electronegativity) to inhibitory activity using partial least squares regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.